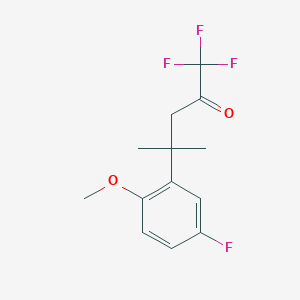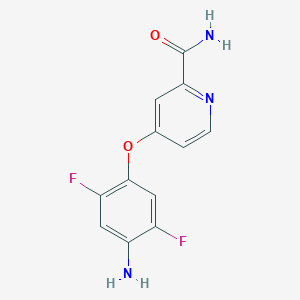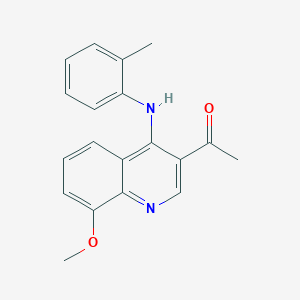
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol is a heterocyclic compound that features a quinoline core substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution Reactions: The ethyl and methoxy groups can be introduced via alkylation and methylation reactions, respectively, using appropriate alkyl halides and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides for alkylation, methylating agents like methyl iodide for methylation.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline and thiazole derivatives.
Aplicaciones Científicas De Investigación
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and 2-methylquinoline share the quinoline core.
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring.
Uniqueness
8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
923604-68-6 |
|---|---|
Fórmula molecular |
C18H20N2O2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
8-ethyl-7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C18H20N2O2S/c1-5-11-16(22-4)7-6-12-15(21)8-13(19-17(11)12)18-20-14(9-23-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21) |
Clave InChI |
BNXCXDUKKYBCBV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















